molecular formula C15H20O4 B10776548 (3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde

(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde

Cat. No.: B10776548
M. Wt: 264.32 g/mol
InChI Key: WRPMDTWVLJJHMV-KHOBFWCSSA-N
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Description

(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde is an organic compound characterized by its unique structure, which includes multiple double bonds and aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde can be achieved through several methods. One common approach involves the use of biocatalytic processes to selectively produce the desired isomer. For example, the biocatalytic preparation of similar compounds like (3E,7E)-homofarnesylic acid has been reported, which involves the use of specific enzymes to catalyze the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes, leveraging the efficiency and selectivity of enzymes to produce high yields of the compound. These methods are advantageous due to their sustainability and reduced environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents like halogens or hydrogen halides add across the double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogens (e.g., Br₂) in the presence of a catalyst or hydrogen halides (e.g., HBr) under mild conditions.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde exerts its effects involves interactions with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the double bonds may participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde is unique due to its combination of multiple aldehyde groups and conjugated double bonds, which confer distinct reactivity and potential for diverse applications in synthesis and industry.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde

InChI

InChI=1S/C15H20O4/c16-10-3-1-2-6-14(12-18)7-4-8-15(13-19)9-5-11-17/h6,8,10-13H,1-5,7,9H2/b14-6+,15-8+

InChI Key

WRPMDTWVLJJHMV-KHOBFWCSSA-N

Isomeric SMILES

C(C/C=C(\CC/C=C(\CCC=O)/C=O)/C=O)CC=O

Canonical SMILES

C(CC=C(CCC=C(CCC=O)C=O)C=O)CC=O

Origin of Product

United States

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